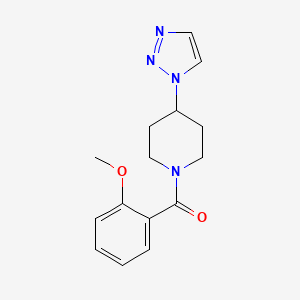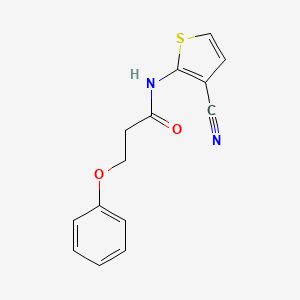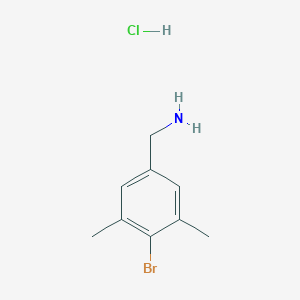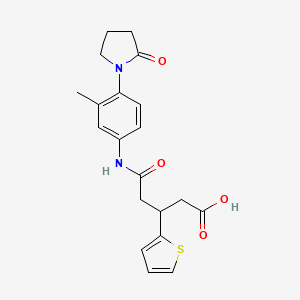
(4-(1H-1,2,3-triazol-1-il)piperidin-1-il)(2-metoxifenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de la proteína de choque térmico 90 (HSP90)
Este compuesto se ha utilizado en el diseño y síntesis de inhibidores de HSP90 . HSP90 es un prometedor objetivo farmacológico contra el cáncer, que podría emplearse para construir conjugados de fármacos basados en inhibidores de HSP90 para la terapia tumoral selectiva . Se diseñó, sintetizó y caracterizó racionalmente una serie de 4-(1H-1,2,3-triazol-1-il)benzamidas como inhibidores de HSP90, y sus estructuras se caracterizaron mediante RMN de 1H, RMN de 13C y HR-MS .
Aplicaciones contra el cáncer
El compuesto ha mostrado potencial en el tratamiento del cáncer. El ensayo preliminar de unión a HSP90 mostró que los compuestos exhibieron una afinidad de unión significativa a HSP90α . Estos compuestos mostraron potentes actividades antiproliferativas, particularmente en la línea celular Capan-1 .
Descubrimiento de fármacos
El sistema de anillo 1,2,3-triazol, que forma parte de este compuesto, se puede obtener fácilmente mediante la reacción de clic catalizada por cobre ampliamente utilizada de azidas con alquinos . Este sistema exhibe una miríada de actividades biológicas, incluidas actividades antibacterianas, antimaláricas y antivirales .
Tratamiento de la enfermedad de Alzheimer
El compuesto se ha utilizado en la síntesis de fármacos para el tratamiento de la enfermedad de Alzheimer . Se realizaron estudios computacionales para predecir la interacción del compuesto sintetizado con la acetilcolinesterasa, un objetivo de relevancia primaria para desarrollar nuevas opciones terapéuticas para contrarrestar la neurodegeneración .
Inhibición del bromodominio BET
Las interacciones proteína-proteína entre los bromodominios BET, las histonas acetiladas y los factores de transcripción son objetivos terapéuticos para las enfermedades relacionadas con BET, incluida la enfermedad inflamatoria y el cáncer . Este compuesto se ha utilizado en el diseño de inhibidores de BET .
Actividad citotóxica
Se diseñó, sintetizó y analizó una biblioteca de derivados de (1-(bencilo)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituidos por su actividad citotóxica in vitro contra células BT-474, HeLa, MCF-7, NCI-H460 y HaCaT .
Mecanismo De Acción
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis
Análisis Bioquímico
Biochemical Properties
The triazole ring in (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is known to interact with various enzymes and proteins . For instance, compounds with a triazole ring have been reported to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability
Cellular Effects
Compounds with similar structures have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, which could potentially influence enzyme activity
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)15(20)18-9-6-12(7-10-18)19-11-8-16-17-19/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITHIMIBDFETOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)



![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)
![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)



![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

